Cas no 39799-73-0 (Methyl 4-benzamidobenzoate)
Methyl 4-benzamidobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-benzamidobenzoate
- 4-Benzamino-benzoesaeure-methylester
- 4-Benzoylamino-benzoesaeure-methylester
- 4-benzoylamino-benzoic acid methyl ester
- p-Carbmethoxybenzanilid
- CS-0205888
- methyl 4-(benzoylamino)benzoate
- 39799-73-0
- GPQCAISAMTWGKJ-UHFFFAOYSA-N
- methyl 4-(phenylcarbonylamino)benzoate
- AKOS002259142
- KUC112600N
- BS-28338
- DB-360966
- AG-205/01784034
- Methyl4-benzamidobenzoate
- KSC-315-085-A01
- MFCD00032222
- SCHEMBL62930
- Oprea1_715020
- DTXSID70352467
-
- MDL: MFCD00032222
- Inchi: 1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
- InChI Key: GPQCAISAMTWGKJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)NC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 255.09000
- Monoisotopic Mass: 255.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.40000
- LogP: 2.79850
Methyl 4-benzamidobenzoate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 4-benzamidobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M335215-100mg |
Methyl 4-benzamidobenzoate |
39799-73-0 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M335215-250mg |
Methyl 4-benzamidobenzoate |
39799-73-0 | 250mg |
$81.00 | 2023-05-17 | ||
| TRC | M335215-500mg |
Methyl 4-benzamidobenzoate |
39799-73-0 | 500mg |
$115.00 | 2023-05-17 | ||
| TRC | M335215-1g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 1g |
$161.00 | 2023-05-17 | ||
| Alichem | A019098026-5g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 95% | 5g |
$400.00 | 2023-09-02 | |
| abcr | AB309079-1 g |
Methyl 4-benzamidobenzoate; 98% |
39799-73-0 | 1g |
€169.50 | 2023-04-26 | ||
| abcr | AB309079-5 g |
Methyl 4-benzamidobenzoate; 98% |
39799-73-0 | 5g |
€424.50 | 2023-04-26 | ||
| AK Scientific | 5237AB-1g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 95% | 1g |
$103 | 2023-09-16 | |
| AK Scientific | 5237AB-5g |
Methyl 4-benzamidobenzoate |
39799-73-0 | 95% | 5g |
$309 | 2023-09-16 | |
| Cooke Chemical | BD2098448-5g |
Methyl4-benzamidobenzoate |
39799-73-0 | 98% | 5g |
RMB 1288.00 | 2025-02-21 |
Methyl 4-benzamidobenzoate Suppliers
Methyl 4-benzamidobenzoate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on Methyl 4-benzamidobenzoate
Methyl 4-benzamidobenzoate (CAS No. 39799-73-0): A Comprehensive Overview
Methyl 4-benzamidobenzoate (CAS No. 39799-73-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and biochemical studies. The benzamido and ester functional groups present in its molecular framework contribute to its versatility, making it a subject of interest for researchers exploring innovative chemical interactions.
The chemical structure of methyl 4-benzamidobenzoate consists of a benzene ring substituted with an amide group at the 4-position and an ester group at the 3-position. This arrangement imparts specific physicochemical properties that influence its reactivity and solubility characteristics. The presence of the benzamido moiety suggests potential roles in modulating biological pathways, particularly those involving enzyme inhibition or receptor binding. Such structural features are often exploited in drug design to enhance target specificity and pharmacological efficacy.
In recent years, the pharmaceutical industry has shown increasing interest in compounds with benzamido functionalities due to their reported bioactivity. Methyl 4-benzamidobenzoate, with its well-defined structure, serves as a valuable scaffold for synthesizing derivatives with enhanced pharmacological properties. Researchers have been exploring its potential as an intermediate in the synthesis of novel analgesics, anti-inflammatory agents, and even antiviral compounds. The compound's ability to interact with various biological targets makes it a promising candidate for further investigation.
One of the most compelling aspects of methyl 4-benzamidobenzoate is its role in medicinal chemistry research. The benzamido group is known to participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drug molecules. This feature makes it an attractive component in designing molecules that can effectively interact with biological targets such as enzymes and receptors. Furthermore, the ester group provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific needs.
Recent studies have highlighted the compound's potential in addressing neurological disorders. The benzamido moiety has been associated with modulating neurotransmitter systems, suggesting that derivatives of methyl 4-benzamidobenzoate could have therapeutic benefits in conditions such as epilepsy or Alzheimer's disease. While these applications are still under investigation, they underscore the compound's significance as a pharmacological tool. Researchers are employing advanced computational methods to predict how modifications to the molecular structure might enhance its bioactivity and reduce potential side effects.
The synthesis of methyl 4-benzamidobenzoate involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from readily available precursors through a sequence of condensation and esterification reactions. The purity and yield of the final product are critical factors that influence its suitability for further applications. Advanced purification techniques such as column chromatography and recrystallization are often employed to obtain high-quality material for research purposes.
In addition to its pharmaceutical applications, methyl 4-benzamidobenzoate has found utility in chemical research as a building block for more complex molecules. Its structural features allow it to serve as a precursor for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules. The ability to modify both the benzamido and ester groups provides chemists with flexibility in designing molecules with tailored properties.
The solubility profile of methyl 4-benzamidobenzoate is another important consideration in its application range. Being relatively soluble in organic solvents but poorly soluble in water suggests that it may be better suited for formulations where lipid-based delivery systems are employed. This characteristic could be advantageous in developing topical treatments or oral medications where solubility plays a critical role in bioavailability.
As research continues to evolve, new methodologies for studying methyl 4-benzamidobenzoate are being developed. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and interactions with other molecules. These studies not only enhance our understanding of the compound itself but also inform the design of related derivatives with improved pharmacological profiles.
The future prospects for methyl 4-benzamidobenzoate look promising, particularly as more researchers explore its potential applications. Collaborative efforts between academia and industry are likely to accelerate the discovery of new derivatives with enhanced therapeutic efficacy. Additionally, advancements in green chemistry principles may lead to more sustainable synthetic routes for producing this compound on an industrial scale.
In conclusion, methyl 4-benzamidobenzoate (CAS No. 39799-73-0) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As ongoing research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.
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